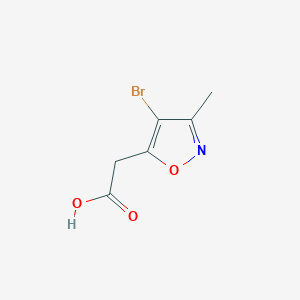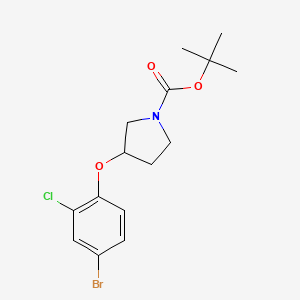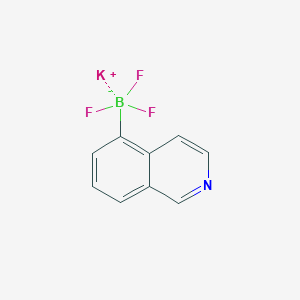
Benzoic acid, 3-chloro-2-fluoro-6-hydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 3-chloro-2-fluoro-6-hydroxy- is an aromatic carboxylic acid derivative It is characterized by the presence of chlorine, fluorine, and hydroxyl groups attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3-chloro-2-fluoro-6-hydroxy- typically involves the introduction of chlorine, fluorine, and hydroxyl groups onto the benzene ring. One common method is the electrophilic aromatic substitution reaction, where a benzene derivative is treated with appropriate reagents to introduce the desired substituents. For example, chlorination can be achieved using chlorine gas in the presence of a catalyst such as iron(III) chloride, while fluorination can be carried out using fluorine gas or a fluorinating agent like hydrogen fluoride .
Industrial Production Methods
Industrial production of benzoic acid, 3-chloro-2-fluoro-6-hydroxy- may involve large-scale electrophilic aromatic substitution reactions under controlled conditions. The process typically includes steps such as chlorination, fluorination, and hydroxylation, followed by purification and isolation of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 3-chloro-2-fluoro-6-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted benzoic acid derivatives.
Applications De Recherche Scientifique
Benzoic acid, 3-chloro-2-fluoro-6-hydroxy- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of benzoic acid, 3-chloro-2-fluoro-6-hydroxy- involves its interaction with specific molecular targets and pathways. The presence of chlorine, fluorine, and hydroxyl groups can influence its reactivity and binding affinity to various biological molecules. These interactions can lead to changes in the structure and function of the target molecules, resulting in the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid, 3-chloro-2-fluoro-: Lacks the hydroxyl group.
Benzoic acid, 3-chloro-6-hydroxy-: Lacks the fluorine atom.
Benzoic acid, 2-fluoro-6-hydroxy-: Lacks the chlorine atom.
Uniqueness
Benzoic acid, 3-chloro-2-fluoro-6-hydroxy- is unique due to the combination of chlorine, fluorine, and hydroxyl groups on the benzene ring. This unique substitution pattern imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C7H4ClFO3 |
|---|---|
Poids moléculaire |
190.55 g/mol |
Nom IUPAC |
3-chloro-2-fluoro-6-hydroxybenzoic acid |
InChI |
InChI=1S/C7H4ClFO3/c8-3-1-2-4(10)5(6(3)9)7(11)12/h1-2,10H,(H,11,12) |
Clé InChI |
QLNGIELARGXEBL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1O)C(=O)O)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[[3-(3-Chloro-4,5-dimethoxyphenyl)-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B11814942.png)



![[(3R)-1-methylpyrrolidin-3-yl] 2-cyclopentyl-2-hydroxy-2-phenylacetate](/img/structure/B11814979.png)

![Octanoic acid, 2-amino-8-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)-](/img/structure/B11814995.png)
![8-Fluoro-2-methylimidazo[1,2-a]pyridin-6-amine](/img/structure/B11814997.png)




